molecular formula C17H18ClNO2 B2600110 4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol CAS No. 1993498-63-7

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol

Cat. No.: B2600110
CAS No.: 1993498-63-7
M. Wt: 303.79
InChI Key: DSIMYOMEBJWCTF-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorophenol and 4-propoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-2-[(4-propoxyphenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-9-21-16-6-3-13(4-7-16)11-19-12-14-10-15(18)5-8-17(14)20/h3-8,10,12,20H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMYOMEBJWCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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